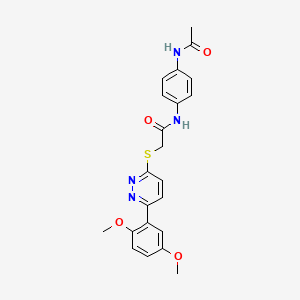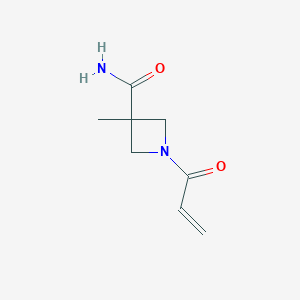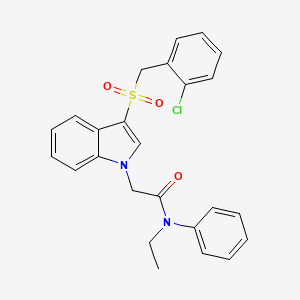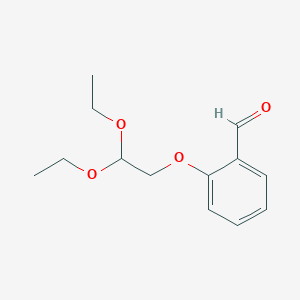![molecular formula C20H16ClN3O B2597720 (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide CAS No. 1904629-66-8](/img/structure/B2597720.png)
(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of acrylamide, which is a class of compounds that contain a vinyl group (CH2=CH-) attached to an amide group (-CONH2). Acrylamides are commonly used in industrial processes and are found in a variety of products .
Molecular Structure Analysis
The compound contains a bipyridinyl group, a chlorophenyl group, and an acrylamide group. The presence of these functional groups will influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Acrylamides can participate in a variety of chemical reactions, including polymerization and addition reactions. The specific reactions that this compound can undergo would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of acrylamides include a high boiling point and the ability to form hydrogen bonds .科学的研究の応用
Tyrosine Kinase Inhibitors
Acrylamide derivatives, such as 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and are being explored for their application in cancer therapy. These compounds have shown promise in inhibiting the phosphorylation of EGFR in various cell lines, demonstrating their potential as therapeutic agents in cancer treatment (Smaill et al., 2001).
Polymerization and Material Science
Acrylamide derivatives have been extensively used in the polymerization processes to create polymers with specific properties. For instance, the controlled polymerization of N-isopropylacrylamide has led to the creation of thermoresponsive polymers, which are being investigated for their applications in drug delivery systems (Convertine et al., 2004).
Environmental and Food Safety
The study of acrylamide's formation, distribution in food, and its potential health effects has been a significant area of research. Acrylamide is known to form in food during cooking processes, and understanding its formation mechanisms and exploring ways to reduce its presence in food are crucial for public health (Friedman, 2003).
Smart Materials
Acrylamide copolymers have been developed to exhibit reversible redox behavior, leading to changes in their lower critical solution temperature (LCST). Such "smart" materials have potential applications in creating responsive systems that can adapt to external stimuli, such as changes in temperature or pH (Fu et al., 2010).
Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been used for the nondestructive release of biological cells and proteins, facilitating advancements in cell sheet engineering, tissue transplantation, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-8-5-15(6-9-18)7-10-19(25)24-14-17-4-2-12-23-20(17)16-3-1-11-22-13-16/h1-13H,14H2,(H,24,25)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQGYOXJBCSCKH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2597638.png)
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B2597640.png)

![N-(2-bromo-4-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2597644.png)

![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597648.png)
![9-Methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2597649.png)


![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2597652.png)
![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B2597653.png)
methanone](/img/structure/B2597657.png)
